REACTION_SMILES
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[CH3:15][CH2:16][O:17][C:18](=[O:19])[CH3:20].[NH2:11][CH2:12][CH2:13][OH:14].[n:1]1[c:2]([C:7]([O:9][CH3:8])=[O:10])[cH:3][n:4][cH:5][cH:6]1>>[n:1]1[c:2]([C:7](=[O:9])[NH:11][CH2:12][CH2:13][OH:14])[cH:3][n:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cnccn1
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Name
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Type
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product
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Smiles
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O=C(NCCO)c1cnccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |